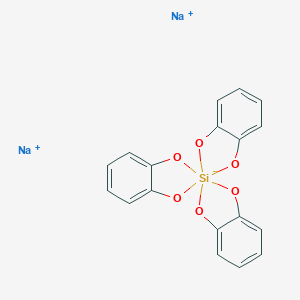

Disodium tris(1 2-benzenediolato-O O/')-

描述

Disodium tris(1,2-benzenediolato-O,O’)silicate is a coordination complex featuring a central silicon atom bonded to three 1,2-benzenediolato ligands, with sodium counterions. This compound is structurally analogous to the dipotassium variant (dipotassium tris(1,2-benzenediolato-O,O’)silicate·2H₂O), which has been extensively studied for its role in silica condensation and speciation . The disodium derivative is hypothesized to exhibit similar reactivity but with distinct physicochemical properties due to the smaller ionic radius and higher charge density of sodium compared to potassium. The compound’s stability in aqueous solutions is pH-dependent, with dissociation into orthosilicic acid (Si(OH)₄) and ligand byproducts under mildly acidic conditions . This behavior makes it relevant for modeling biogenic silica formation and studying silicic acid polymerization in vitro .

属性

CAS 编号 |

101519-12-4 |

|---|---|

分子式 |

C18H12Na2O6Si |

分子量 |

398.3 g/mol |

InChI |

InChI=1S/C18H12O6Si.2Na/c1-2-8-14-13(7-1)19-25(20-14,21-15-9-3-4-10-16(15)22-25)23-17-11-5-6-12-18(17)24-25;;/h1-12H;;/q-2;2*+1 |

InChI 键 |

TUOBPRJVJQCTTK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)O[Si-2]34(O2)(OC5=CC=CC=C5O3)OC6=CC=CC=C6O4.[Na+].[Na+] |

规范 SMILES |

C1=CC=C2C(=C1)O[Si-2]34(O2)(OC5=CC=CC=C5O3)OC6=CC=CC=C6O4.[Na+].[Na+] |

Pictograms |

Corrosive |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The disodium and dipotassium derivatives share identical ligand coordination but differ in their alkali metal counterions. Key distinctions include:

- Ionic Radius Effects : Sodium (Na⁺, 1.02 Å) vs. potassium (K⁺, 1.38 Å) influences solubility and dissociation kinetics. The dipotassium variant exhibits higher solubility in water, enabling rapid silicic acid release at pH 6.8 , whereas the disodium form may require lower pH for comparable dissociation due to stronger ion-pair interactions.

- Silica Condensation Efficiency : In silica polymerization studies, dipotassium tris(1,2-benzenediolato-O,O’)silicate achieves near-complete condensation within 24 hours at pH 6.8 . Computational models suggest the disodium analog could exhibit slower condensation kinetics due to increased electrostatic stabilization of intermediate silicate species.

Morphological and Functional Differences

The dipotassium derivative forms hollow tetragonal needle-like silica structures when co-assembled with macrocyclic amines like 1,4,8,11-tetraazacyclotetradecane (cyclam) . The larger K⁺ ion likely facilitates ligand rearrangement during crystallization, while Na⁺ may restrict structural flexibility, favoring amorphous silica phases.

Analytical Signatures

Raman spectroscopy distinguishes alkali metal derivatives via metal-oxygen (M–O) vibrational modes. For example, the O–P–O vibrational modes in disodium glucose phosphate salts appear at 965–976 cm⁻¹ . By analogy, the disodium tris(1,2-benzenediolato-O,O’)silicate may exhibit a characteristic Na–O stretching band near 950 cm⁻¹, whereas the dipotassium variant shows a K–O band at ~930 cm⁻¹ due to weaker ion-ligand interactions .

Data Tables

Table 1: Comparative Properties of Alkali Metal Tris(1,2-Benzenediolato) Silicates

Research Findings and Implications

- The dipotassium variant’s efficiency in silica condensation has been experimentally validated, with 99% dissociation at pH 6.8 . This benchmark suggests the disodium derivative could serve as a slower-release alternative for controlled silicification studies.

- Structural studies highlight the critical role of alkali metal ions in templating silica morphologies, with potassium favoring crystalline phases and sodium promoting amorphous aggregates .

- Future research should prioritize synthesizing the disodium compound to validate its hypothesized properties and expand its utility in biomimetic materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。